![molecular formula C25H33ClN6O B11035607 N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-propylpentanamide](/img/structure/B11035607.png)
N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-propylpentanamide
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Overview
Description
N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’'-(2-PROPYLPENTANOYL)GUANIDINE is a complex organic compound that features an indole moiety, a pyrimidine ring, and a guanidine group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’'-(2-PROPYLPENTANOYL)GUANIDINE typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
The final step is the incorporation of the guanidine group, which can be done using reagents such as cyanamide or guanidine derivatives under suitable conditions .
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’'-(2-PROPYLPENTANOYL)GUANIDINE can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include various substituted indole and pyrimidine derivatives, which can have different biological activities and applications .
Scientific Research Applications
N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’'-(2-PROPYLPENTANOYL)GUANIDINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’'-(2-PROPYLPENTANOYL)GUANIDINE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrimidine ring can interact with nucleic acids, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives, such as indole-3-acetic acid and indole-3-carbinol, as well as pyrimidine derivatives like cytosine and thymine .
Uniqueness
N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’'-(2-PROPYLPENTANOYL)GUANIDINE is unique due to its combination of an indole moiety, a pyrimidine ring, and a guanidine group, which gives it distinct chemical and biological properties .
Properties
Molecular Formula |
C25H33ClN6O |
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Molecular Weight |
469.0 g/mol |
IUPAC Name |
N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-2-propylpentanamide |
InChI |
InChI=1S/C25H33ClN6O/c1-5-7-18(8-6-2)23(33)31-24(32-25-29-16(3)13-17(4)30-25)27-12-11-19-15-28-22-10-9-20(26)14-21(19)22/h9-10,13-15,18,28H,5-8,11-12H2,1-4H3,(H2,27,29,30,31,32,33) |
InChI Key |
CENYNGMQQGWEOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)NC(=NCCC1=CNC2=C1C=C(C=C2)Cl)NC3=NC(=CC(=N3)C)C |
Origin of Product |
United States |
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